molecular formula C15H13N3O3 B11417619 2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one CAS No. 5129-81-7

2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one

Cat. No.: B11417619
CAS No.: 5129-81-7
M. Wt: 283.28 g/mol
InChI Key: NLGZZKYCXBQTMV-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzotriazinone core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one typically involves the reaction of 4-acetylphenylhydrazine with isatoic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazinones.

Scientific Research Applications

2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one
  • 1-(4-acetylphenyl)imidazole
  • 4-acetylphenyl-substituted imidazolium salts

Comparison: 2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective. For example, its stability under various conditions makes it a valuable reagent in organic synthesis, while its potential biological activities make it a promising candidate for drug development.

Properties

CAS No.

5129-81-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-(4-acetylphenyl)-1-hydroxy-4H-1,2,4-benzotriazin-3-one

InChI

InChI=1S/C15H13N3O3/c1-10(19)11-6-8-12(9-7-11)17-15(20)16-13-4-2-3-5-14(13)18(17)21/h2-9,21H,1H3,(H,16,20)

InChI Key

NLGZZKYCXBQTMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3N2O

Origin of Product

United States

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